molecular formula C19H17N3O5S2 B2939420 N-(4-(4-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-02-0

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2939420
CAS RN: 941878-02-0
M. Wt: 431.48
InChI Key: CVVCABCRXJQYJJ-UHFFFAOYSA-N
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Description

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Research

This compound contains both a sulfonyl group and a nitrophenyl moiety, which suggests it could be explored for potential pharmaceutical applications. Similar structures are found in drugs like Dapsone , which is used to treat leprosy and dermatitis herpetiformis . The sulfonyl group is often associated with antibacterial properties, while the nitrophenyl group can be linked to anti-inflammatory effects.

properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c23-18(7-4-12-29(26,27)16-5-2-1-3-6-16)21-19-20-17(13-28-19)14-8-10-15(11-9-14)22(24)25/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVCABCRXJQYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

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